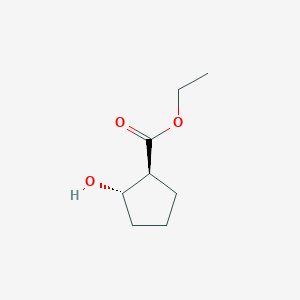

(1S,2S)-trans-2-Hydroxy-cyclopentanecarboxylic acid ethyl ester

Übersicht

Beschreibung

(1S,2S)-trans-2-Hydroxy-cyclopentanecarboxylic acid ethyl ester is an organic compound with a unique structure that includes a cyclopentane ring, a hydroxyl group, and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with cyclopentanone, which undergoes a series of reactions to introduce the hydroxyl and carboxylic acid groups.

Hydroxylation: Cyclopentanone can be hydroxylated using reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst to form 2-hydroxycyclopentanone.

Carboxylation: The hydroxylated product is then carboxylated using carbon dioxide (CO2) under high pressure and temperature conditions, often in the presence of a base like sodium hydroxide (NaOH).

Esterification: The final step involves esterification of the carboxylic acid group with ethanol (C2H5OH) in the presence of an acid catalyst such as sulfuric acid (H2SO4) to yield (1S,2S)-trans-2-Hydroxy-cyclopentanecarboxylic acid ethyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can undergo substitution reactions with halogenating agents like thionyl chloride (SOCl2) to form corresponding halides.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution under reflux conditions.

Reduction: LiAlH4 in dry ether at low temperatures.

Substitution: SOCl2 in the presence of a base like pyridine.

Major Products

Oxidation: 2-Ketocyclopentanecarboxylic acid ethyl ester.

Reduction: 2-Hydroxycyclopentanol.

Substitution: 2-Chlorocyclopentanecarboxylic acid ethyl ester.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, (1S,2S)-trans-2-Hydroxy-cyclopentanecarboxylic acid ethyl ester is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for creating enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and hydroxylation. It serves as a model substrate for understanding enzyme specificity and mechanism.

Medicine

Industry

In the industrial sector, this compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.

Wirkmechanismus

The compound exerts its effects primarily through interactions with enzymes and receptors that recognize its specific stereochemistry. The hydroxyl and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(1R,2R)-trans-2-Hydroxy-cyclopentanecarboxylic acid ethyl ester: Similar structure but different stereochemistry.

Cyclopentanecarboxylic acid ethyl ester: Lacks the hydroxyl group.

2-Hydroxycyclopentanone: Lacks the ester group.

Uniqueness

(1S,2S)-trans-2-Hydroxy-cyclopentanecarboxylic acid ethyl ester is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring chiral purity and specific reactivity.

Biologische Aktivität

(1S,2S)-trans-2-Hydroxy-cyclopentanecarboxylic acid ethyl ester, also known as ethyl (1S,2S)-2-hydroxycyclopentane-1-carboxylate, is an organic compound characterized by its unique stereochemistry and functional groups. Its molecular formula is with a molecular weight of approximately 158.2 g/mol. The compound features a cyclopentane ring, a hydroxyl group, and an ester functional group, which contribute to its biological activity and potential applications in various fields such as medicinal chemistry and synthetic organic chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C8H14O3 |

| Molecular Weight | 158.2 g/mol |

| CAS Number | 122331-03-7 |

| IUPAC Name | Ethyl (1S,2S)-2-hydroxycyclopentane-1-carboxylate |

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The hydroxyl and ester groups are capable of forming hydrogen bonds and engaging in non-covalent interactions, which influence the compound's binding affinity and biological effects.

Enzyme Interactions

This compound serves as a model substrate for studying enzyme-catalyzed reactions, particularly those involving ester hydrolysis and hydroxylation. Its structure allows researchers to investigate enzyme specificity and mechanisms in biochemical pathways.

Potential Applications

Synthetic Organic Chemistry : The compound is utilized as a chiral building block in the synthesis of more complex molecules, making it valuable for producing enantiomerically pure compounds.

Biological Research : It can be employed in studies focused on metabolic pathways and enzyme kinetics due to its reactive functional groups.

Medicinal Chemistry : The unique stereochemistry may impart specific biological activities that could be harnessed for therapeutic applications.

Study 1: Enzyme Kinetics

In a study examining the kinetics of ester hydrolysis, this compound was used to analyze the activity of serine hydrolases. The results indicated that the compound exhibited significant substrate specificity towards certain enzymes, highlighting its potential as a tool for studying enzyme mechanisms .

Study 2: Chiral Synthesis

Researchers have reported the successful use of this compound in synthesizing complex natural products through asymmetric synthesis pathways. This study demonstrated that the compound could enhance the yield of desired enantiomers when used as a chiral auxiliary .

Study 3: Pharmacological Screening

A pharmacological screening of various derivatives of this compound revealed promising anti-inflammatory properties. The study found that certain modifications to the ester group improved bioactivity and reduced cytotoxicity in cell lines .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| (1R,2R)-trans-2-Hydroxy-cyclopentanecarboxylic acid ethyl ester | Similar structure but different stereochemistry | Varies significantly from (1S,2S) in enzyme interactions |

| Cyclopentanecarboxylic acid ethyl ester | Lacks hydroxyl group | Limited biological activity |

| 2-Hydroxycyclopentanone | Lacks ester group | Different reactivity profile |

Eigenschaften

IUPAC Name |

ethyl (1S,2S)-2-hydroxycyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7,9H,2-5H2,1H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFIGGNBUOZGAB-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCC[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001245566 | |

| Record name | Ethyl (1S,2S)-2-hydroxycyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122331-03-7 | |

| Record name | Ethyl (1S,2S)-2-hydroxycyclopentanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122331-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (1S,2S)-2-hydroxycyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001245566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.